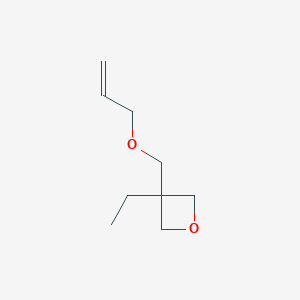

3-Allyloxymethyl-3-ethyl-oxetane

Description

Significance of Oxetane (B1205548) Monomers in Advanced Materials Science

Oxetane monomers are four-membered cyclic ethers that have become increasingly valuable in the synthesis of high-performance polymers. researchgate.net Their significance stems from several key advantages they offer over other cyclic monomers, such as epoxides (oxiranes). rsc.org

One of the primary advantages of oxetane monomers is their utility in cationic ring-opening polymerization (CROP). rsc.org This polymerization method is notably insensitive to oxygen, a common inhibitor in free-radical polymerization, and exhibits significantly less volume shrinkage upon polymerization compared to acrylates. rsc.org This reduced shrinkage is critical for applications requiring high dimensional fidelity, such as in coatings, adhesives, and advanced composites.

The incorporation of oxetane moieties into polymer backbones can significantly enhance the physicochemical properties of the resulting materials. These enhancements include improved aqueous solubility, metabolic stability, and tailored lipophilicity. researchgate.net The strained four-membered ring of oxetanes, with a ring strain energy comparable to that of epoxides, contributes to their high reactivity in ring-opening reactions, making them versatile building blocks for complex polymer architectures. researchgate.netradtech.org

Furthermore, polymers derived from oxetane monomers, known as polyoxetanes, exhibit a range of desirable characteristics. These can include high thermal stability, good mechanical properties, and, depending on the substituents, functionalities that allow for further chemical modification. acs.orgmdpi.com For instance, the presence of hydroxyl groups in polymers derived from monomers like 3-ethyl-3-(hydroxymethyl)oxetane leads to hydrophilic properties and the potential for creating hyperbranched structures. nih.govresearchgate.net These features make oxetane-based polymers suitable for a wide array of applications, from industrial coatings and photo-curable resins to specialized uses in biomedical materials and electronics. radtech.orgmdpi.com

Core Structural Features and Reactivity Profile of 3-Allyloxymethyl-3-ethyl-oxetane

The chemical structure of this compound is central to its reactivity and the properties of the polymers it forms. Its key structural features and reactivity are detailed below.

Core Structural Features:

| Feature | Description |

| Oxetane Ring | A four-membered heterocyclic ether ring, which is highly strained and thus reactive. researchgate.net |

| Ethyl Group | A non-reactive alkyl substituent at the C3 position of the oxetane ring. |

| Allyloxymethyl Group | A side chain at the C3 position containing a reactive allyl group (C=C double bond) and an ether linkage. bldpharm.comtcichemicals.com |

This unique combination of a polymerizable oxetane ring and a pendant allyl group makes this compound a bifunctional monomer. This allows for dual curing mechanisms, where the oxetane ring can undergo cationic ring-opening polymerization and the allyl group can participate in free-radical polymerization or other reactions like thiol-ene coupling.

Reactivity Profile:

The reactivity of this compound is dominated by the oxetane ring's susceptibility to cationic ring-opening polymerization. Initiated by a strong acid, the oxygen atom in the oxetane ring becomes protonated, leading to the formation of a tertiary oxonium ion. This is followed by nucleophilic attack by another monomer molecule, propagating the polymer chain. acs.org

The presence of two substituents on the C3 carbon atom influences the polymerization kinetics. 3,3-disubstituted oxetanes, like the subject of this article, can exhibit a long dormant period at room temperature after photoinitiation due to the formation of stable tertiary oxonium ions. researchgate.net A small amount of thermal energy is often sufficient to trigger a rapid, exothermic polymerization. researchgate.net

The allyl group provides an additional reactive handle. This dual functionality is highly advantageous for creating crosslinked polymer networks with tailored properties. For example, the oxetane groups can be polymerized first, followed by the crosslinking of the allyl groups, or both functionalities can be reacted simultaneously in a hybrid curing system.

Historical Context and Contemporary Research Trajectories

The study of oxetane polymerization has a rich history, with early research laying the groundwork for the development of modern applications. The concept of using energetic polyoxetanes for applications such as rocket propellants emerged from research efforts in the late 1970s. dtic.mil This early work demonstrated the potential of cationic polymerization to create polymers with controlled molecular weights and functionalities. dtic.mil

Over the years, the focus has expanded to a broader range of applications, driven by the synthesis of new oxetane monomers with diverse functional groups. Research has demonstrated that difunctional oxetanes are generally more reactive than their epoxide counterparts in photoinitiated cationic polymerization. researchgate.net This has led to the development of high-performance photo-curable systems with applications in coatings, inks, and 3D printing. radtech.org

Contemporary research continues to explore the versatility of oxetane monomers like this compound. Key research trajectories include:

Development of Advanced Photo-curing Systems: The combination of oxetanes with other monomers, such as epoxides and acrylates, is being investigated to enhance polymerization kinetics and improve the physical properties of the cured materials. radtech.orguvebtech.com The addition of oxetanes to epoxide formulations has been shown to decrease chain transfer during polymerization and enhance properties like toughness. uvebtech.com

Synthesis of Functional Polymers: The reactive pendant groups on oxetane monomers are being utilized to create polymers with specific functionalities. For instance, the allyl group on this compound can be used for post-polymerization modification, allowing for the introduction of various chemical moieties. mdpi.com

Hyperbranched and Dendritic Polymers: The polymerization of functional oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, can lead to the formation of hyperbranched polyethers with a high density of functional groups. nih.govmdpi.comresearchgate.net These unique architectures are of interest for applications in drug delivery, nanotechnology, and as rheology modifiers.

Applications in Electronics and Optoelectronics: Oxetane-functionalized materials are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to their processing advantages and the desirable properties of the resulting polymers. acs.org

The ongoing research into this compound and other functionalized oxetanes underscores their importance in the ongoing quest for new materials with precisely controlled properties for a wide range of advanced technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-(prop-2-enoxymethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLLNFAKXRSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-04-3 | |

| Record name | 3-[(Allyloxy)methyl]-3-ethyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways to 3 Allyloxymethyl 3 Ethyl Oxetane

Methodologies for Oxetane (B1205548) Ring Synthesis

The construction of the strained four-membered oxetane ring presents a synthetic challenge. acs.org Several methodologies have been developed to achieve this, primarily involving intramolecular cyclization reactions.

Nucleophilic Substitution Approaches

A prevalent method for forming the oxetane ring is through intramolecular Williamson etherification. acs.org This involves a base-mediated nucleophilic substitution between an alcohol and an alkyl halide within the same molecule. acs.org For the synthesis of 3,3-disubstituted oxetanes, such as the ethyl and allyloxymethyl substituted target compound, a common starting point is a substituted dimethyl malonate. The synthesis proceeds through the introduction of a protected hydroxymethyl group, followed by the reduction of both ester groups to form a diol. Subsequent tosylation of one of the hydroxyl groups provides a good leaving group for the final base-mediated cyclization. acs.org

Another nucleophilic substitution strategy involves the use of sulfur ylides to expand an epoxide ring into an oxetane. illinois.edu This Corey-Chaykovsky epoxidation followed by a sulfoxonium ylide-mediated ring expansion provides a route to 3,3-disubstituted oxetanes. nih.gov

A patent describes a method for preparing 3-allyloxymethyl-3-methyl-oxetane where 3-methyl oxetanemethanol is dissolved in tetrahydrofuran (B95107) (THF) and treated with a sodium hydride dispersion. google.com The subsequent addition of allyl chloride leads to the formation of the desired product. google.com A similar approach could be envisioned for the ethyl analogue.

Ring-Opening and Re-closure Strategies

Ring-opening and subsequent re-closure of a three-membered ring, such as an epoxide, offers a viable pathway to oxetanes due to the favorable thermodynamics of forming a less strained four-membered ring. nih.gov One such method involves opening an epoxide with a selenomethyllithium reagent. acs.org The resulting hydroxyselenide intermediate can be converted to a halide, which then undergoes base-catalyzed cyclization to yield the oxetane. acs.org

Cyclization of Diol Precursors

The direct cyclization of 1,3-diols is a fundamental approach to oxetane synthesis. acs.org Various methods have been developed to facilitate this transformation. One strategy involves the selective conversion of a 1,3-diol into an acetoxybromide, which can then be cyclized. acs.org Another approach is the treatment of a diol with benzenesulfonyl chloride in pyridine, which can directly lead to the formation of the oxetane ring. researchgate.net The synthesis of 3,3-disubstituted oxetanes has been achieved from diol precursors, often involving the creation of a cyclic carbonate intermediate which is then converted to the oxetane. acs.org

For instance, the synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO) can be achieved by reacting 2,2-dimethyl-1,3-propanediol (TME) with diethyl carbonate to form the corresponding cyclic carbonate. Thermal decomposition of this intermediate via decarboxylation yields HMMO. google.com This precursor could then be functionalized to produce 3-Allyloxymethyl-3-ethyl-oxetane.

Catalytic Systems in Monomer Production

The synthesis of oxetane monomers often relies on specific catalytic systems to promote the desired reactions efficiently and selectively.

Lithium-Based Catalysts

Lithium-based reagents are utilized in several synthetic strategies for oxetanes. For example, in an enantioselective synthesis of 2-aryl-substituted oxetanes, a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand was employed for the enantioselective reduction of a β-halo ketone. acs.org The subsequent cyclization was promoted by potassium hydroxide (B78521). acs.org

Furthermore, selenomethyllithium has been used to open epoxides, initiating a sequence that leads to oxetane formation. acs.org While not directly a catalyst for the cyclization, it is a key reagent in this particular synthetic pathway.

Boron Trifluoride Etherate Applications

Boron trifluoride etherate (BF₃•OEt₂) is a versatile Lewis acid catalyst used in various organic transformations, including those relevant to oxetane synthesis. wikipedia.org It can activate epoxides towards ring-opening by nucleophiles, a key step in some synthetic routes to oxetanes. rsc.orgmedcraveonline.com BF₃•OEt₂ can also be used in conjunction with organosilicon hydrides for the reduction of carbonyl compounds, which may be present in precursor molecules. orgsyn.org

In the context of polymerization, BF₃•etherate has been used as an initiator for the ring-opening polymerization of unsubstituted oxetanes. google.com While this application is for polymerization rather than monomer synthesis, it highlights the reactivity of the oxetane ring in the presence of this catalyst.

Functional Group Manipulation in Oxetane Synthesis

The creation of the oxetane ring and the incorporation of specific functionalities, such as the allyloxymethyl group, are often achieved through a series of reactions that modify a starting molecule. These manipulations are critical for building the target oxetane structure.

A common and effective strategy for synthesizing this compound involves the derivatization of a pre-formed oxetane precursor. This approach typically starts with a molecule that already contains the 3-ethyl-3-hydroxymethyl-oxetane core. The hydroxyl group serves as a handle for introducing the allyloxy moiety.

One established method is the Williamson ether synthesis. In this reaction, the alcohol (3-ethyl-3-hydroxymethyl-oxetane) is treated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an allyl halide, typically allyl chloride or allyl bromide, to form the desired ether linkage. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (THF).

A patent describes a procedure where 3-methyl oxetanemethanol is dissolved in THF and treated with a 60% sodium hydride dispersion at 0°C. google.com Following the evolution of hydrogen gas, allyl chloride is added at room temperature to yield 3-allyloxymethyl-3-methyl-oxetane. google.com A similar principle can be applied to the synthesis of the 3-ethyl analogue.

Table 1: Key Reagents in Williamson Ether Synthesis for Allyloxy Introduction

| Reagent | Role |

| 3-Ethyl-3-hydroxymethyl-oxetane | Precursor molecule containing the core oxetane structure and a hydroxyl group for functionalization. |

| Sodium Hydride (NaH) | Strong base used to deprotonate the hydroxyl group, forming a reactive alkoxide. |

| Allyl Chloride or Allyl Bromide | Electrophile that provides the allyl group for the ether linkage. |

| Tetrahydrofuran (THF) | Aprotic solvent that facilitates the reaction. |

While the Williamson ether synthesis is a robust method, other advanced synthetic transformations can also be employed to construct the this compound skeleton. These methods might involve building the oxetane ring and introducing the side chain concurrently or in a different sequence.

For instance, the synthesis could begin with a diol precursor that is cyclized to form the oxetane ring. Vigo et al. reported the synthesis of various 3,3-disubstituted oxetanes from a diol through a route involving cyclization, nucleophilic substitution, and subsequent functional group manipulation. acs.org This general strategy could be adapted by choosing a diol that, upon cyclization and further modification, would yield the target molecule.

Another approach involves the ring expansion of epoxides. Epoxides can be opened by nucleophiles that also carry a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the oxetane ring. acs.org While more complex, this method offers an alternative route to the oxetane core.

Furthermore, photocatalytic methods, such as the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an alkene and a carbonyl compound, are used for synthesizing the oxetane ring. magtech.com.cnnih.gov Subsequent modifications would then be necessary to introduce the allyloxymethyl and ethyl groups at the 3-position.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Description | Key Intermediates/Reagents |

| Williamson Ether Synthesis | Introduction of the allyloxy group onto a pre-existing 3-ethyl-3-hydroxymethyl-oxetane. | Alkoxide, Allyl Halide |

| Diol Cyclization | Formation of the oxetane ring from a suitable diol precursor followed by functional group manipulation. | Diol, Tosylates |

| Epoxide Ring Expansion | Opening of an epoxide followed by intramolecular cyclization to form the oxetane ring. | Epoxide, Nucleophile with leaving group |

| Paternò-Büchi Reaction | [2+2] photocycloaddition to form the oxetane ring, requiring further functionalization. | Alkene, Carbonyl Compound, UV light |

Polymerization Mechanisms and Kinetics of 3 Allyloxymethyl 3 Ethyl Oxetane

Cationic Ring-Opening Polymerization (CROP) of 3-Allyloxymethyl-3-ethyl-oxetane

Cationic ring-opening polymerization is the principal method for synthesizing polymers from this compound. nih.gov This process involves the opening of the strained four-membered oxetane (B1205548) ring by a cationic initiator, leading to chain growth.

Initiation Systems and Conditions

A variety of initiation systems can be employed for the CROP of oxetane derivatives. These typically include:

Brønsted Acids: Strong acids such as triflic acid (HOSO₂CF₃), perchloric acid (HClO₄), and sulfuric acid (H₂SO₄) can directly protonate the oxygen atom of the oxetane ring, initiating polymerization.

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used, often in the presence of a co-initiator like a diol or water. nih.govresearchgate.net For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has been effectively initiated by BF₃·OEt₂ in the presence of 1,1,1-tris(hydroxymethyl)propane, which acts as a core molecule. nih.gov

Onium Ions: Stable onium ions, such as sulfonium (B1226848) salts (e.g., benzyltetramethylenesulfonium hexafluoroantimonate), can also serve as initiators. researchgate.net

Carbenium Ions: Pre-formed carbenium ions can initiate the polymerization, although this is less common for oxetanes.

The reaction conditions, particularly temperature, play a crucial role in the polymerization process and the structure of the resulting polymer. For example, in the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, the degree of branching in the polymer is influenced by the reaction temperature. nih.gov

Elucidation of Propagation Pathways: Active Chain End (ACE) and Activated Monomer (AM) Mechanisms

The propagation in CROP of oxetanes can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. acs.orgacs.org Often, both mechanisms can coexist within the same polymerization system. acs.orgacs.org

Active Chain End (ACE) Mechanism: In the ACE mechanism, the growing polymer chain possesses a reactive cationic center, typically a tertiary oxonium ion at the chain end. researchgate.net This active chain end directly reacts with a neutral monomer molecule, incorporating it into the chain and regenerating the active center at the new chain end. researchgate.net The ACE mechanism is generally more efficient, and cyclization reactions are less likely to occur. nih.gov

Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer is first "activated" by protonation, forming a protonated oxetane species. acs.org This activated monomer then reacts with a neutral hydroxyl-terminated polymer chain. The growing polymer chain itself is not ionic in this pathway. acs.org The presence of hydroxyl groups, either from the monomer itself (like in 3-ethyl-3-hydroxymethyloxetane) or from an added alcohol, is essential for the AM mechanism to operate. acs.org

The distinction between these two pathways can be investigated using techniques like the "ion-trapping" method with phosphines. acs.org In the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, the presence of both secondary and tertiary oxonium ions has been confirmed, indicating the simultaneous operation of both ACE and AM mechanisms. acs.org

Chain Transfer Reactions and Their Influence on Polymer Architecture

Chain transfer reactions are significant in the CROP of oxetanes and can limit the molar mass of the resulting polymers. researchgate.netacs.org A prominent type of chain transfer is intramolecular chain transfer to the polymer, also known as "back-biting." researchgate.net This process leads to the formation of cyclic structures within the polymer chain. researchgate.netacs.org

In the case of hydroxyl-containing oxetanes like 3-ethyl-3-hydroxymethyloxetane, the hydroxyl groups can participate in intramolecular chain transfer. researchgate.net This has been shown to be a key factor limiting the growth of the polymer chains. researchgate.net The general concept of degenerative chain transfer, where there is a reversible exchange between propagating and dormant species, is a powerful tool for controlling chain-growth polymerizations. researchgate.net

Kinetic Studies of Polymerization Processes

Kinetic studies of the CROP of oxetanes are essential for understanding the influence of various parameters on the polymerization rate and the properties of the final polymer. The kinetics can be complex due to the co-existence of multiple mechanistic pathways (ACE and AM) and chain transfer reactions. acs.org

For example, in the cationic copolymerization of tetrahydrofuran (B95107) and ethylene (B1197577) oxide, the apparent rate constants were determined to understand how copolymerization conditions affect the composition and microstructure of the copolymers. acs.org Similar detailed kinetic analyses are crucial for controlling the polymerization of this compound to achieve desired polymer characteristics. The use of techniques like ¹H NMR spectroscopy can monitor the monomer conversion over time, providing valuable kinetic data. beilstein-journals.orgnih.gov

Anionic Ring-Opening Polymerization (ROP) of Oxetane Derivatives

While cationic polymerization is the predominant method, anionic ring-opening polymerization (ROP) of oxetane derivatives is also possible, though it has been reported to be less effective for monomers like 3-ethyl-3-(hydroxymethyl)oxetane, often resulting in low molar mass polymers with broad dispersities. nih.gov

Initiator Systems and Co-initiators for Anionic ROP

The anionic ROP is initiated by nucleophilic attack on one of the carbon atoms of the oxetane ring. Effective initiator systems for the anionic ROP of heterocycles, including oxetanes, typically involve strong nucleophiles. ijcrt.orgresearchgate.net These can include:

Alkali Metals and their Derivatives: Initiators such as sodium tert-butoxide and butyllithium (B86547) have been used. ijcrt.orgkoreascience.kr

Metal Alkoxides: Potassium tert-butoxide, often in combination with a crown ether like 18-crown-6 (B118740) to enhance the reactivity of the alkoxide, has been used for the anionic ROP of other oxetane derivatives. researchgate.net

Hydroxides: Tetrabutylammonium hydroxide (B78521) has been employed as an initiator for the anionic ROP of other cyclic ethers. acs.org

The choice of initiator and reaction conditions is critical for achieving controlled polymerization and desired polymer properties. For instance, in the anionic polymerization of β-lactones, the initiator's basicity and nucleophilicity significantly influence the polymerization mechanism. acs.org

Interactive Data Tables

Table 1: Initiator Systems for Cationic Ring-Opening Polymerization of Oxetane Derivatives

| Initiator Type | Examples | Co-initiator/Conditions | Reference(s) |

| Lewis Acids | Boron trifluoride diethyl etherate (BF₃·OEt₂) | 1,1,1-tris(hydroxymethyl)propane | nih.gov |

| Onium Ions | Benzyltetramethylenesulfonium hexafluoroantimonate | Bulk polymerization | researchgate.net |

| Metal Triflates | Scandium triflate (Sc(OTf)₃) | Thermal heating or microwave irradiation | rsc.org |

| Alkyl Triflates | Methyl trifluoromethanesulfonate | In diethyl ether | beilstein-journals.org |

Table 2: Comparison of ACE and AM Propagation Mechanisms

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism | Reference(s) |

| Propagating Species | Tertiary oxonium ion at the chain end | Neutral hydroxyl-terminated polymer chain | acs.orgresearchgate.net |

| Reactant with Polymer | Neutral monomer | Protonated (activated) monomer | acs.orgresearchgate.net |

| Efficiency | Generally more efficient | Can be slower | nih.gov |

| Cyclization | Less prone to cyclization | - | nih.gov |

| Requirement | - | Presence of hydroxyl groups | acs.org |

Mechanisms of Branching in Anionically Generated Polyethers

The anionic ring-opening polymerization of oxetanes, including functionalized variants like this compound, can lead to the formation of branched polymer structures. This branching is primarily a result of chain transfer reactions to the polymer backbone. In the context of polyethers generated from oxetanes, the ether linkages within the polymer chain can be susceptible to nucleophilic attack by the propagating alkoxide chain ends.

This process, known as intermolecular chain transfer to polymer, involves the deprotonation of a methylene (B1212753) group alpha to an ether oxygen in the polymer backbone by a propagating anionic center. This creates a new anionic site on the polymer chain, from which a new branch can grow. The likelihood of these branching reactions is influenced by factors such as the reactivity of the propagating species, the solvent polarity, and the reaction temperature. For instance, a more reactive, less-stabilized anionic end group will have a greater tendency to participate in chain transfer reactions, leading to a higher degree of branching.

In the case of oxetane monomers bearing additional functional groups, such as the allyloxy group in this compound, the potential for side reactions that could lead to branching or cross-linking exists, although the primary mechanism for branching in anionically generated polyethers is chain transfer to the main polymer chain. The synthesis of hyperbranched polyethers from monomers like 3-ethyl-3-(hydroxymethyl)oxetane highlights the inherent tendency of these systems to form branched architectures under certain anionic conditions. researchgate.netmdpi.com

Controlled Polymerization Strategies

To harness the full potential of this compound in various applications, precise control over the polymerization process is essential. This includes managing the polymer's architecture, molecular weight, and the distribution of molecular weights (polydispersity).

Photopolymerization and Frontal Polymerization Phenomena

Cationic photopolymerization is a powerful technique for the rapid and spatially controlled curing of coatings, inks, and adhesives. Oxetane monomers are well-suited for this method due to their high reactivity in cationic ring-opening polymerization. mdpi.com The photopolymerization of this compound can be initiated by photoinitiators, such as triarylsulfonium salts, which generate a strong Brønsted acid upon UV irradiation. mdpi.comresearchgate.net This acid then protonates the oxygen atom of the oxetane ring, initiating the ring-opening polymerization.

The kinetics of the photopolymerization of similar oxetanes, like 3-benzyloxymethyl-3-ethyl-oxetane, have been studied, demonstrating that high conversion rates can be achieved. researchgate.net The inclusion of the allyl group in this compound offers the potential for subsequent modifications through thiol-ene chemistry or other reactions involving the double bond, creating dual-curable systems.

Frontal polymerization is a phenomenon where a localized polymerization reaction propagates through a monomer-initiator mixture as a self-sustaining thermal front. This method has been investigated for the photoactivated cationic polymerization of 3,3-disubstituted oxetanes. researchgate.net Upon photoactivation, a dormant period may be observed, followed by the generation of a hot frontal wave that propagates through the sample, converting monomer to polymer. researchgate.net This technique allows for the rapid curing of thick or highly filled materials that are not easily accessible to light.

Organobase-Catalyzed Ring-Opening Copolymerization with Cyclic Anhydrides

A significant advancement in the controlled polymerization of oxetanes is the organobase-catalyzed ring-opening copolymerization (ROCOP) with cyclic anhydrides to produce polyesters. acs.org This method has been successfully applied to this compound (AMEO), demonstrating a high degree of control over the resulting polymer structure. acs.org

In this process, a phosphazene base, such as t-BuP₂, can effectively catalyze the alternating copolymerization of AMEO with various cyclic anhydrides, including phthalic anhydride (B1165640) (PA). The polymerization proceeds in a controlled/living manner, which allows for the synthesis of polyesters with predictable molecular weights and low dispersity (Đ < 1.16). acs.org The remarkable tolerance of this catalytic system to different functional groups enables the use of a wide array of monomers, leading to polyesters with tunable thermal properties. For instance, the glass transition temperature (Tg) of the resulting polyesters can be varied over a broad range. acs.org

Table 1: Organobase-Catalyzed Copolymerization of this compound (AMEO) and Phthalic Anhydride (PA)

| Entry | Initiator | [AMEO]:[PA]:[Initiator]:[t-BuP₂] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,NMR ( g/mol ) | Mn,SEC ( g/mol ) | Đ |

|---|---|---|---|---|---|---|---|---|

| 1 | PPA | 25:25:1:1 | 2 | 99 | 7,600 | 7,500 | 7,100 | 1.12 |

| 2 | PPA | 50:50:1:1 | 4 | 99 | 15,000 | 15,000 | 13,000 | 1.15 |

| 3 | PPA | 100:100:1:1 | 8 | 99 | 30,000 | 29,000 | 24,000 | 1.18 |

Data sourced from Macromolecules. acs.org PPA = 3-Phenyl-1-propanol, AHO = 6-Azido-1-hexanol.

Copolymerization with Other Cyclic Ethers (e.g., Tetrahydrofuran)

Copolymers of this compound can also be prepared with other cyclic ethers, such as tetrahydrofuran (THF), to tailor the properties of the final material. Cationic copolymerization is a common method for this purpose. The reactivity ratios of the comonomers play a crucial role in the composition and microstructure of the resulting copolymer. For instance, in the copolymerization of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with THF, the reactivity ratios were found to be close to unity, suggesting a tendency towards random copolymerization. researchgate.net

The incorporation of THF units into a poly(oxetane) backbone can influence properties such as flexibility, solubility, and thermal characteristics. While specific data on the copolymerization of this compound with THF is not extensively detailed in the provided context, the general principles of cationic copolymerization of oxetanes with THF suggest that such copolymers are synthetically accessible. researchgate.netgoogle.com The resulting copolymers would feature the pendant allyl groups from the oxetane monomer, which remain available for further chemical transformations.

Strategies for Molecular Weight and Polydispersity Control

Controlling the molecular weight and polydispersity is paramount for producing polymers with consistent and predictable properties. For the polymerization of this compound, several strategies can be employed:

Living/Controlled Polymerization: Techniques like the organobase-catalyzed ROCOP with cyclic anhydrides exhibit living characteristics, where the polymer chains grow at a constant rate and termination or chain transfer reactions are minimal. acs.org This allows for the precise control of molecular weight by adjusting the monomer-to-initiator ratio.

Initiator and Catalyst Selection: The choice of initiator and catalyst system is critical. For instance, in anionic polymerization, using an initiating system like tetraoctylammonium bromide associated with a trialkylaluminum can enable the controlled synthesis of polyoxetanes with narrow molecular weight distributions (Đ < 1.2). rsc.org In cationic polymerization, the nature of the counter-ion influences the stability of the propagating species and can affect the degree of control.

Monomer Activation: The activated monomer mechanism, where the monomer is activated by a catalyst before adding to a neutral polymer chain end, can also provide better control over the polymerization process. acs.org This mechanism can coexist with the active chain end mechanism in the cationic polymerization of some oxetanes. acs.org

Reaction Conditions: Temperature and solvent can significantly impact the polymerization. Lower temperatures often suppress side reactions and chain transfer, leading to better control over the polymer structure and molecular weight.

By carefully selecting the polymerization method and optimizing the reaction conditions, it is possible to synthesize poly(this compound) and its copolymers with targeted molecular weights and narrow polydispersities, making them suitable for a wide range of advanced applications.

Polymer Architectures Derived from 3 Allyloxymethyl 3 Ethyl Oxetane

Branched Polyether Architectures

Star-Branched Polymer Formations

Star-branched polymers, characterized by multiple polymer chains or "arms" radiating from a central core, can be synthesized from 3-allyloxymethyl-3-ethyl-oxetane through several strategic approaches. A common and effective method involves a "grafting-to" strategy, where pre-synthesized polymer arms are attached to a linear poly(this compound) backbone.

The initial step in this process is the cationic ring-opening polymerization (CROP) of this compound to produce a well-defined linear polymer with pendant allyl groups. This polymerization can be initiated by various cationic initiators, such as boron trifluoride etherate (BF₃·OEt₂), at controlled temperatures to regulate the molecular weight and dispersity of the resulting polymer.

Once the linear poly(this compound) is obtained, the pendant allyl groups serve as reactive sites for the attachment of polymer arms. A highly efficient method for this grafting process is the thiol-ene "click" reaction. In this approach, pre-formed polymer chains with a terminal thiol group (e.g., thiol-terminated polystyrene or polyethylene (B3416737) glycol) are reacted with the allyl groups on the polyoxetane backbone in the presence of a radical initiator. This reaction proceeds with high yield and selectivity, leading to the formation of a star-like structure with a polyoxetane core and multiple polymer arms. The number and length of the arms can be controlled by the stoichiometry of the reactants and the molecular weight of the pre-formed arms.

An alternative "arm-first" approach could also be envisioned. In this method, the allyl groups on the linear poly(this compound) could be functionalized to create initiating sites for the polymerization of a second monomer. For instance, the allyl groups could be converted to atom transfer radical polymerization (ATRP) initiators, from which arms of another polymer could be grown.

The table below summarizes the characteristics of hypothetical star-branched polymers synthesized from poly(this compound) using a "grafting-to" approach with thiol-terminated polystyrene arms.

| Parameter | Star Polymer 1 | Star Polymer 2 | Star Polymer 3 |

| Backbone Mn ( g/mol ) | 10,000 | 10,000 | 20,000 |

| Arm Mn ( g/mol ) | 5,000 | 10,000 | 10,000 |

| Number of Arms (avg.) | 10 | 10 | 20 |

| Total Mn ( g/mol ) | 60,000 | 110,000 | 220,000 |

| Dispersity (Đ) | 1.3 | 1.4 | 1.5 |

| Grafting Efficiency (%) | >95 | >95 | >95 |

Dendritic Structures

The synthesis of true dendritic polymers, which are perfectly branched, monodisperse macromolecules, from this compound presents a more significant synthetic challenge. However, dendronized polymers, a class of dendritic structures, can be achieved by attaching pre-synthesized dendritic wedges, or "dendrons," to a linear polymer backbone. This approach leverages the reactive pendant allyl groups of poly(this compound).

The process would begin with the synthesis of a linear poly(this compound) backbone, similar to the method used for star-branched polymers. Separately, dendritic fragments of various generations (e.g., G1, G2, G3) with a reactive focal point are synthesized. For instance, polyester (B1180765) or poly(benzyl ether) dendrons with a terminal thiol group at their focal point can be prepared using established convergent synthetic routes.

The subsequent step involves the covalent attachment of these thiol-functionalized dendrons to the allyl groups of the polyoxetane backbone via the same efficient thiol-ene click reaction. The generation of the dendron used will determine the degree of branching and the density of the peripheral functional groups in the final dendronized polymer. This method allows for precise control over the molecular architecture, leading to macromolecules with a high density of functional groups at their periphery.

The properties of these dendronized polymers would be highly dependent on the generation of the attached dendrons. Higher generation dendrons would lead to a more globular and compact structure with a significantly increased number of terminal functional groups.

The following table outlines the projected characteristics of dendronized polymers based on a poly(this compound) backbone functionalized with different generations of thiol-focal point polyester dendrons.

| Parameter | Dendronized Polymer (G1) | Dendronized Polymer (G2) | Dendronized Polymer (G3) |

| Backbone Mn ( g/mol ) | 15,000 | 15,000 | 15,000 |

| Dendron Generation | 1 | 2 | 3 |

| Dendron Mn ( g/mol ) | ~450 | ~1,050 | ~2,250 |

| Number of Terminal Groups per Dendron | 4 | 8 | 16 |

| Total Mn ( g/mol ) | ~60,000 | ~120,000 | ~240,000 |

| Overall Structure | Flexible, partially branched | More compact, highly branched | Globular, dense periphery |

Chemical Modification and Post Polymerization Functionalization

Reactivity of the Allyloxy Moiety

The allyloxymethyl side chain is the key to the extensive post-polymerization modification of poly(AMEO). The carbon-carbon double bond of the allyl group can undergo a variety of chemical transformations, most notably radical-mediated reactions, which are orthogonal to the cationic polymerization of the oxetane (B1205548) ring.

Radical Polymerization Reactions

The allyl group of AMEO can participate in radical polymerization, although it is generally less reactive than conventional vinyl monomers like acrylates or styrenics. This reactivity allows for the copolymerization of AMEO with other monomers under radical initiation conditions. For instance, AMEO can be incorporated into polymer chains with vinyl ethers using radical initiators. google.com The relatively low reactivity of the allyl double bond can be advantageous in controlling the polymerization process and the final polymer structure. The radical polymerization of the pendant allyl groups on pre-formed poly(AMEO) can also be initiated to induce crosslinking.

Thiol-Ene Click Chemistry

One of the most efficient and widely used methods for modifying the allyloxy group is the thiol-ene "click" reaction. This reaction involves the radical-initiated addition of a thiol (R-SH) across the allyl double bond. The process is characterized by high yields, rapid reaction rates, and a high tolerance for various functional groups, and it can be initiated by either thermal radical initiators or UV irradiation. This reaction proceeds via a free-radical chain mechanism, resulting in the formation of a stable thioether linkage. The versatility of the thiol-ene reaction allows for the straightforward introduction of a wide range of chemical functionalities onto the polymer backbone.

Functionalization of Poly(3-allyloxymethyl-3-ethyl-oxetane)

The polymer resulting from the ring-opening polymerization of AMEO, poly(this compound) or poly(AMEO), is a linear polyether decorated with pendant allyl groups. These groups serve as accessible handles for extensive post-polymerization modification, enabling the fine-tuning of the polymer's physical and chemical properties.

Strategies for Introducing Diverse Functional Groups

The primary strategy for functionalizing poly(AMEO) revolves around the reactivity of its pendant allyl groups. The thiol-ene click reaction is a particularly powerful tool in this context. By selecting thiols with different R groups, a diverse array of functionalities can be introduced. For example, using mercaptoalkanoic acids introduces carboxylic acid groups, while using mercaptoalcohols yields hydroxyl-functionalized polymers. Other strategies, though less common for this specific polymer, could include epoxidation of the double bond followed by ring-opening, or hydroboration-oxidation to introduce hydroxyl groups.

Post-Polymerization Modification Techniques

Post-polymerization modification of poly(AMEO) is typically performed in solution. The polymer is dissolved in a suitable solvent, and the functionalizing agent (e.g., a thiol) and a radical initiator are added. The reaction can be triggered by heat or, more commonly, by UV irradiation, which offers excellent spatial and temporal control. The extent of functionalization can be controlled by the stoichiometry of the reactants. The progress of the modification can be monitored using techniques like NMR and FTIR spectroscopy by observing the disappearance of the allyl proton signals and the appearance of new signals corresponding to the introduced functional group.

Below is a table summarizing the functionalization of poly(AMEO) with various thiols via the thiol-ene reaction.

| Thiol Reagent | Functional Group Introduced | Potential Property Change |

| 1-Dodecanethiol | Alkyl chain | Increased hydrophobicity |

| Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, site for further esterification |

| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsiveness, site for amidation |

| 3-Mercaptopropyltrimethoxysilane | Silane | Enhanced adhesion to inorganic surfaces |

| Cysteamine | Amine (-NH2) | Basicity, site for bioconjugation |

Crosslinking Reactions for Network Formation

The pendant allyl groups on the poly(AMEO) backbone are ideal sites for crosslinking, which transforms the linear polymer chains into a three-dimensional network. These networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

The most common method for crosslinking poly(AMEO) is through the thiol-ene reaction using multifunctional thiols. Di- or tri-functional thiols can react with the allyl groups on different polymer chains, creating covalent crosslinks. The crosslink density, and thus the final properties of the network, can be precisely controlled by adjusting the ratio of allyl groups to thiol groups and the functionality of the thiol crosslinker. For example, a higher concentration of a tetra-functional thiol will result in a more densely crosslinked and rigid network compared to a lower concentration of a di-functional thiol. This process is often initiated by UV light for rapid curing, making it suitable for applications such as coatings and adhesives. researchgate.netmdpi.com

The table below illustrates how different crosslinkers can affect the properties of the resulting poly(AMEO) network.

| Crosslinking Agent | Functionality | Expected Network Properties |

| 1,2-Ethanedithiol | 2 | Flexible, elastomeric network |

| Trimethylolpropane tris(3-mercaptopropionate) | 3 | More rigid network with higher modulus |

| Pentaerythritol tetrakis(3-mercaptopropionate) | 4 | Densely crosslinked, hard, and brittle network |

Characterization Methodologies for 3 Allyloxymethyl 3 Ethyl Oxetane Polymers

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the chemical structure of the polymerized material and monitoring the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, HRMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(3-allyloxymethyl-3-ethyl-oxetane).

¹H NMR: Proton NMR spectra are used to identify the various proton environments within the polymer structure. For instance, in the polymerization of similar oxetane (B1205548) monomers like 3-ethyl-3-hydroxymethyloxetane, characteristic signals corresponding to the ethyl group protons (–CH₂–CH₃ and –CH₂–CH₃), and the methylene (B1212753) protons of the polymer backbone (–CH₂–O–) can be observed. mdpi.com In the case of this compound polymers, specific peaks corresponding to the allyl group protons (CH₂=CH– and =CH–CH₂–O–) would also be present. The disappearance of the characteristic signals of the oxetane ring protons from the monomer indicates successful ring-opening polymerization. For the related monomer, 3-ethyl-3-allylmethoxyoxetane, the absence of a peak at 3.74 ppm and the appearance of signals at 3.49 and 3.92 ppm confirm the ether bond formation. researchgate.net

¹³C NMR: Carbon-13 NMR provides complementary information on the carbon skeleton of the polymer. It is particularly useful for assessing the degree of branching in hyperbranched polymers derived from related oxetane monomers. nih.gov For poly(this compound), distinct signals for the carbons of the ethyl group, the polymer backbone, and the allyl side chains would be expected.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the polymer's structure and resolving any spectral overlap.

HRMAS (High-Resolution Magic Angle Spinning): This technique is valuable for obtaining high-resolution NMR spectra of semi-solid or gel-like polymer samples, which can be difficult to analyze by conventional solution-state NMR.

A representative table of expected ¹H NMR chemical shifts for the monomer 3-ethyl-3-allyloxymethyloxetane is provided below.

| Functional Group | Chemical Shift (ppm) |

| –CH₂–CH₃ (ethyl) | ~0.8 |

| –CH₂–CH₃ (ethyl) | ~1.3 |

| –CH₂–O– (backbone) | ~3.3 |

| –CH₂–O– (allyl) | ~3.92 |

| =CH₂ (allyl) | ~5.2-5.3 |

| –CH= (allyl) | ~5.9 |

Fourier-Transform Infrared (FT-IR) Spectroscopy (for reaction monitoring and structural confirmation)

FT-IR spectroscopy is a rapid and effective method for monitoring the polymerization process and confirming the structure of the final polymer. The disappearance of the characteristic absorption band of the oxetane ring (typically around 980 cm⁻¹) in the monomer is a clear indicator of successful ring-opening polymerization. Concurrently, the appearance or persistence of bands associated with the ether linkages in the polymer backbone (around 1100 cm⁻¹) confirms the formation of the polyether structure. The presence of the allyl group can be confirmed by the characteristic C=C stretching vibration (around 1645 cm⁻¹) and the C–H stretching and bending vibrations of the vinyl group. researchgate.net

Molecular Weight and Dispersity Determination

Determining the molecular weight and its distribution (dispersity) is essential for understanding the physical and mechanical properties of the polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the average molecular weights (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the dispersity (Đ = Mw/Mn) of polymers. titk.deresearchgate.net The separation is based on the hydrodynamic volume of the polymer chains in solution. knauer.net For polymers synthesized from related oxetane monomers, GPC has been used to determine molecular weights and dispersities, which can range from narrow to broad depending on the polymerization mechanism. nih.gov Systems are often equipped with multiple detectors, including refractive index (RI), UV-Vis, viscosity, and light scattering detectors, to obtain accurate molecular weight data. titk.deuci.edu

A table illustrating typical GPC data for hyperbranched polyoxetanes synthesized from a related monomer is shown below. nih.gov

| TMP/EHO Molar Ratio | Mn | Mw | Dispersity (Đ) |

| 1:5 | 1240 | 1690 | 1.77 |

| 1:10 | 1220 | 1650 | 2.18 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that provides detailed information about the molecular weight distribution, repeating units, and end-group structures of polymers. mdpi.com This method is particularly useful for the characterization of complex polymer architectures, such as hyperbranched polymers, where it can confirm the mass of the repeating monomer unit and identify different polymer series arising from various initiation or termination events. mdpi.comacs.org For poly(this compound), MALDI-TOF MS would be expected to show a distribution of peaks separated by the mass of the this compound monomer unit (156.22 g/mol ). Analysis of the absolute mass values can confirm the end-group functionalities.

Morphological and Microstructural Assessment

The morphology and microstructure of poly(this compound) can be investigated to understand its solid-state properties. Techniques such as Differential Scanning Calorimetry (DSC) can be used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm), if the polymer is semi-crystalline. For a similar polymer, poly[3-ethyl-3-(hydroxymethyl)oxetane], a melting point of around 110 °C ±10 °C has been reported. google.com X-ray Diffraction (XRD) can provide information on the crystalline or amorphous nature of the polymer. The morphology of hyperbranched polyoxetanes has been investigated using MALDI-TOF, which provides insights into the macromolecular structure. mdpi.comnih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the nanostructure of polymeric materials in their near-native state. This method is particularly valuable for analyzing soft matter like polymer microgels in solution, as it involves flash-freezing the sample to trap the structures in a layer of amorphous ice, thus preventing the damage and artifacts associated with drying or staining.

In the context of polymers containing this compound, Cryo-TEM has been instrumental in characterizing the internal morphology of complex microgels. Research has been conducted on polyglycidol-based microgels that incorporate a hydrophobic prepolymer, specifically a statistical copolymer of tetrahydrofuran (B95107) (THF) and this compound, denoted as poly(THF-stat-AllylEHO). rsc.org The purpose of blending this reactive prepolymer was to tune the polarity and morphology of the final microgel particles. rsc.org

Table 1: Polymer Components Used in Microgel Synthesis and Characterization

| Polymer Role | Chemical Name | Abbreviation |

|---|---|---|

| Hydrophobic Prepolymer | poly(tetrahydrofuran-stat-3-allyloxymethyl-3-ethyl-oxetane) | poly(THF-stat-AllylEHO) |

| Pro-hydrophilic Prepolymer | poly(ethoxy ethyl glycidyl (B131873) ether)-block-poly(allyl glycidyl ether) | poly(EEGE)-block-poly(AGE) |

Advanced Microscopy Techniques for Polymer Characterization

Beyond Cryo-TEM, a suite of other advanced microscopy techniques is essential for a comprehensive characterization of polymers incorporating this compound, especially when they are part of more complex architectures like block copolymers. These techniques provide complementary information about surface topography, bulk morphology, and mechanical properties at the nanoscale.

Transmission Electron Microscopy (TEM): Conventional TEM is widely used to study the morphology of block copolymers that self-assemble into ordered nanostructures. For amphiphilic block copolymers containing a functional polyether block, such as one derived from this compound, TEM can visualize the self-assembled structures like spherical or cylindrical micelles and vesicles in solution or the solid state. researchgate.net Samples are typically prepared by casting a dilute polymer solution onto a grid, followed by staining with a heavy metal salt (e.g., osmium tetroxide or ruthenium tetroxide) that preferentially stains one of the polymer blocks, thereby generating contrast to visualize the distinct phases.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface topography of polymer films. Unlike electron microscopy, AFM does not require a vacuum and can operate in various environments, including ambient air or liquid. For polymers containing this compound, AFM can be used to image the phase-separated morphology of block copolymer thin films, providing quantitative data on domain size, shape, and distribution. rsc.org Tapping-mode AFM can also provide phase images, which are sensitive to local variations in material properties like adhesion and stiffness, helping to distinguish between different polymer blocks. This is particularly useful for analyzing the surface of functional coatings or membranes derived from these polymers. rsc.org

Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology and microstructure of bulk polymer samples. While its resolution is generally lower than that of TEM, SEM is invaluable for studying larger features, such as the porous structure of polymer scaffolds or the fracture surfaces of polymer blends, which can reveal details about component adhesion and dispersion.

Together, these advanced microscopy techniques offer a multi-faceted approach to understanding the structure-property relationships in materials derived from this compound, from the molecular self-assembly of block copolymers to the final morphology of complex microgels and films.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| Ethoxy ethyl glycidyl ether |

| Allyl glycidyl ether |

| Polystyrene |

Theoretical and Computational Investigations of 3 Allyloxymethyl 3 Ethyl Oxetane Reactivity

Mechanistic Elucidation of Ring-Opening Processes

The cornerstone of 3-Allyloxymethyl-3-ethyl-oxetane's utility in polymer science is its ability to undergo ring-opening polymerization. Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this process for oxetane (B1205548) and its derivatives. rsc.orgresearchgate.net The most common pathway is cationic ring-opening polymerization, which is initiated by an acidic species.

The generally accepted mechanism proceeds via the following key steps, which can be computationally modeled:

Initiation: The process begins with the protonation or Lewis acid coordination to the oxygen atom of the oxetane ring. This activation step is crucial as the neutral oxetane ring is not susceptible to attack by weak nucleophiles. The basicity of the ether oxygen in oxetanes is higher than that in epoxides, which facilitates this initial step. researchgate.net

Propagation: The activated oxetane, now a tertiary oxonium ion, becomes highly electrophilic. A neutral oxetane monomer then acts as a nucleophile, with its oxygen atom attacking one of the α-carbons of the activated, protonated ring. rsc.org This attack proceeds via an SN2 mechanism, leading to the opening of the strained four-membered ring and the formation of a new, elongated chain with a terminal oxonium ion. This process then repeats, propagating the polymer chain.

Computational studies on oxetane cations have shown that the polymerization involves the continuous attack of the oxygen atom of a monomer on the carbon atom of the oxetane cation. rsc.org The activation energy for the initial propagation step is calculated to be very low, indicating that once initiated, the polymerization can proceed readily. rsc.orgresearchgate.net For a 3,3-disubstituted oxetane like this compound, the nucleophilic attack occurs at the methylene (B1212753) (CH₂) carbons of the ring, as these are less sterically hindered than the quaternary carbon at the 3-position. The presence of the electron-donating ethyl group and the slightly electron-withdrawing allyloxymethyl group can subtly influence the electron density and basicity of the ring oxygen, but the fundamental SN2-type propagation mechanism remains the same.

Computational Modeling of Polymerization Pathways

Computational modeling allows for a deeper understanding of the entire polymerization process beyond a single ring-opening event. By simulating the interaction of multiple monomers, researchers can model the growth of the polymer chain and predict the resulting polymer architecture. For substituted oxetanes, polymerization can lead to various structures. arxiv.org

For this compound, cationic polymerization leads to a linear polyether chain. However, the presence of the allyl group on the side chain introduces a site of unsaturation that could potentially be involved in secondary reactions or post-polymerization modifications, although this is outside the scope of simple ring-opening.

Kinetic modeling based on computational data can predict how reaction conditions influence the polymerization rate and the molecular weight distribution of the final polymer. Key parameters derived from these models include activation energies for initiation and propagation, as well as the likelihood of chain transfer or termination reactions.

Below is a table summarizing the key stages in the modeled cationic polymerization of an oxetane monomer.

| Polymerization Stage | Description | Key Computational Insights |

| Initiation | An initiator (e.g., H⁺) activates a monomer by bonding to the ring oxygen. | Calculation of proton affinity and the structure of the resulting oxonium ion. |

| Propagation | A neutral monomer attacks the activated monomer, opening the ring and extending the chain. | Optimization of the transition state geometry and calculation of the activation energy barrier. rsc.org |

| Chain Growth | Repetitive propagation steps leading to a polymer chain. | Modeling of oligomer structures and their relative stabilities. |

| Termination/Transfer | Reactions that cease the growth of a specific polymer chain. | Identification of potential side reactions and their energetic favorability compared to propagation. wikipedia.org |

These models confirm that the propagation step is energetically favorable due to the release of the significant ring strain energy of the oxetane ring, which is approximately 107 kJ/mol. beilstein-journals.orgwikipedia.org

Quantitative Structure-Activity Relationships (QSAR) for Oxetane Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity, which in this context is their polymerization reactivity. nih.govnih.gov For oxetane monomers, a QSAR model would aim to predict the rate of polymerization based on calculated molecular descriptors. Developing such a model is crucial for designing new monomers with tailored reactivity.

The reactivity of an oxetane monomer in cationic polymerization is primarily influenced by two main factors:

Ring Strain: While most 3,3-disubstituted oxetanes have similar ring strain, minor variations can exist. Higher ring strain generally leads to a greater thermodynamic driving force for polymerization.

Nucleophilicity/Basicity of the Oxygen Atom: The first step of propagation involves the monomer acting as a nucleophile. The basicity of the oxygen atom is therefore critical. This is heavily influenced by the electronic effects of the substituents at the 3-position.

Steric Hindrance: The bulkiness of the substituents can hinder the approach of the incoming monomer to the active center, thereby slowing the rate of propagation.

For this compound, the relevant descriptors for a QSAR model would quantify these effects.

| Descriptor Class | Specific Descriptor Example | Expected Influence on Reactivity |

| Electronic | Calculated pKa of the conjugate acid (oxonium ion) | Higher basicity (higher pKa) correlates with faster propagation. researchgate.net |

| Partial charge on the oxygen atom | More negative charge indicates higher nucleophilicity. | |

| Steric | van der Waals volume of substituents | Larger substituents may decrease the reaction rate due to steric hindrance. |

| Sterimol parameters (L, B1, B5) | Provide a quantitative measure of the spatial arrangement of substituents. | |

| Topological | Molecular connectivity indices | Correlate with the overall size and branching of the molecule. |

A hypothetical QSAR equation might take the form:

log(kp) = c₀ + c₁(pKa) - c₂(Steric Parameter) + ...

Where kp is the propagation rate constant, and the coefficients (c) are determined by fitting data from a series of different oxetane monomers. The ethyl group is an electron-donating group, which would be expected to increase the basicity of the oxygen atom and thus increase reactivity. The allyloxymethyl group is more complex, with the ether oxygen potentially having a slight electron-withdrawing inductive effect. A robust QSAR model would be able to quantify these competing influences. nih.govnih.gov

Prediction of Polymer Properties from Monomer Structure

A primary goal of computational polymer science is to predict the macroscopic properties of a polymer based on the structure of its constituent monomer. arxiv.orgnih.gov This allows for the in silico design of new materials with desired characteristics, such as a specific glass transition temperature (Tg), thermal stability, or mechanical strength.

The structure of this compound directly influences the properties of its corresponding polyether. The ethyl and allyloxymethyl side groups are covalently attached to the polymer backbone and play a significant role in determining the final material properties.

Glass Transition Temperature (Tg): The Tg is heavily influenced by the flexibility of the polymer backbone and the size and nature of the side chains. The polyether backbone is inherently flexible. The presence of the ethyl and allyloxymethyl side chains will increase the steric bulk along the chain, restricting segmental motion and thus increasing the Tg compared to unsubstituted polyoxetane.

Crystallinity: The symmetry of the polymer chain is a key determinant of its ability to crystallize. Since this compound is an asymmetrically substituted monomer, its polymer will be atactic and therefore amorphous. Symmetrically disubstituted monomers, such as poly(3,3-dimethyloxetane), are known to be crystalline. wikipedia.org

Thermal Stability: The thermal stability is related to the bond energies within the polymer. The polyether backbone is generally stable. Decomposition would likely be initiated at the side chains.

Solubility: The polarity of the monomer dictates the solubility of the polymer. The ether linkages in both the backbone and the allyloxymethyl side chain impart polarity, suggesting potential solubility in polar organic solvents.

Computational methods like molecular dynamics (MD) simulations and group contribution methods can be used to estimate these properties.

| Monomer Feature | Influence on Polymer Property | Predicted Property of Poly(this compound) |

| Asymmetric 3,3-disubstitution | Prevents crystallization. | Amorphous solid or viscous liquid. wikipedia.org |

| Flexible polyether backbone | Contributes to a relatively low Tg. | Tg will be higher than unsubstituted polyoxetane but lower than polymers with very bulky or rigid side groups. |

| Ethyl and Allyloxymethyl side chains | Increase steric hindrance, raising Tg. | Moderate glass transition temperature. |

| Allyl group | Provides a reactive site for cross-linking. | Thermoset material possible via post-polymerization curing of the allyl groups. |

By using computational tools to predict these properties, researchers can screen potential monomers like this compound for specific applications without the need for extensive empirical synthesis and testing. google.comosti.gov

Advanced Applications and Emerging Research Directions for 3 Allyloxymethyl 3 Ethyl Oxetane Derived Materials

Contributions to Sustainable and Green Chemistry Practices

The development and utilization of materials derived from 3-Allyloxymethyl-3-ethyl-oxetane are poised to make significant contributions to the advancement of sustainable and green chemistry. The principles of green chemistry, which focus on reducing or eliminating the use and generation of hazardous substances, can be applied throughout the lifecycle of these materials, from monomer synthesis to polymer application and end-of-life considerations.

One of the key areas where this compound aligns with green chemistry principles is in the potential for efficient and atom-economical synthesis and polymerization processes. Cationic ring-opening polymerization, the primary method for polymerizing oxetanes, is an addition polymerization. In principle, this type of polymerization can be highly atom-economical, as all the atoms of the monomer are incorporated into the polymer chain, minimizing the generation of byproducts. acs.org

Furthermore, there is growing interest in developing synthetic routes to oxetane (B1205548) monomers from renewable feedstocks. While the direct synthesis of this compound from biorenewable sources is an area for future research, the broader field of polymer chemistry is increasingly looking towards biomass as a source of platform chemicals. The development of bio-based routes to the precursors of this oxetane monomer would significantly enhance its sustainability profile.

The use of photopolymerization techniques for curing coatings and adhesives based on this compound also offers substantial environmental benefits. UV and LED curing are energy-efficient processes that operate at ambient temperatures, reducing the energy consumption associated with thermal curing methods. radtech.org Moreover, these systems are often formulated to be 100% solids, meaning they contain little to no volatile organic compounds (VOCs). The elimination of VOCs is a critical aspect of green chemistry, as it reduces air pollution and associated health risks.

Looking ahead, the design of polymers from this compound with built-in degradability or recyclability will be a crucial aspect of their contribution to a circular economy. Research into incorporating cleavable linkages into the polymer backbone or developing efficient depolymerization processes could enable the recovery of the monomer or the transformation of the polymer into other valuable chemicals at the end of its service life.

Future Research Opportunities and Interdisciplinary Directions

The unique combination of a reactive oxetane ring and a versatile allyl functional group in this compound opens up a vast landscape of future research opportunities and interdisciplinary applications. The exploration of materials derived from this monomer is expected to drive innovation across multiple scientific and engineering fields.

In the realm of materials science , a primary focus will be on the synthesis and characterization of novel copolymers and composites. By copolymerizing this compound with other cyclic ethers or vinyl monomers, a wide range of materials with tailored thermal, mechanical, and optical properties can be developed. The pendant allyl groups can serve as reactive sites for creating organic-inorganic hybrid materials with enhanced performance characteristics, such as improved scratch resistance, thermal stability, and barrier properties.

The field of biomedical engineering represents a particularly promising avenue for future research. The potential for creating biocompatible and biodegradable polyethers from oxetane-based monomers is an active area of investigation. The functionalizability of the allyl group could be exploited to attach bioactive molecules, such as peptides or drugs, for applications in drug delivery systems and tissue engineering scaffolds. farafile.irnih.govresearchgate.net The development of advanced hydrogels and bioadhesives based on this compound could lead to new solutions for wound healing and medical device coatings.

In the area of advanced manufacturing , materials derived from this compound are well-suited for photopolymerization-based additive manufacturing (3D printing) techniques, such as stereolithography (SLA) and digital light processing (DLP). The rapid curing kinetics and low shrinkage of oxetane-based resins can enable the fabrication of complex, high-resolution three-dimensional structures with excellent mechanical properties. This opens up possibilities for creating custom medical implants, microfluidic devices, and advanced optical components.

Furthermore, the intersection of polymer chemistry with electronics and photonics presents exciting opportunities. The low dielectric constant of polyethers makes them attractive candidates for use as insulating materials in microelectronics. By incorporating specific functional groups through the allyl handle, it may be possible to develop polymers with tailored refractive indices for optical waveguides or to create responsive materials for sensing applications.

Table 2: Emerging Interdisciplinary Research Directions for this compound Derived Materials

| Interdisciplinary Field | Research Focus | Potential Applications |

| Materials Science | Synthesis of novel copolymers and organic-inorganic hybrid materials. | High-performance coatings, advanced composites, barrier films. |

| Biomedical Engineering | Development of biocompatible and functionalized polymers. | Drug delivery systems, tissue engineering scaffolds, bioadhesives. |

| Advanced Manufacturing | Formulation of photocurable resins for 3D printing. | Custom medical implants, microfluidics, optical components. |

| Electronics and Photonics | Creation of polymers with tailored dielectric and optical properties. | Low-k dielectric materials, optical waveguides, chemical sensors. |

Q & A

What are the established synthetic routes for 3-Allyloxymethyl-3-ethyl-oxetane, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question

The synthesis of this compound involves cyclization reactions under controlled conditions. A validated method includes reacting 3-(hydroxymethyl)oxetane with allyl bromide in the presence of a base (e.g., KOH) and diethyl carbonate as a solvent. Excess diethyl carbonate (50%) enhances oxetane ring stability, achieving yields up to 90% after vacuum distillation . Key optimization parameters include temperature control (e.g., maintaining 0°C during allylation to minimize side reactions) and stoichiometric excess of allyl bromide to ensure complete substitution . Purity is confirmed via NMR spectroscopy and distillation parameters (e.g., boiling point at 55–60°C under 0.3 kPa) .

How do polymerization conditions influence the molecular architecture of poly(this compound), and what analytical methods resolve structural ambiguities?

Advanced Research Question

Cationic ring-opening polymerization using BF₃·Et₂O as an initiator produces both linear and cyclic polyoxetanes. Cyclic tetramers and oligomers form as byproducts due to backbiting mechanisms, which complicate controlled polymerization. Molecular weight discrepancies arise between size exclusion chromatography (SEC) and membrane osmometry, with SEC underestimating values due to cyclic species . Structural resolution requires tandem techniques:

- 1H NMR identifies allyl functionality and cyclic vs. linear topology.

- MALDI-TOF MS detects cyclic oligomers (e.g., tetramers at m/z ~1,200–1,500) .

- SEC with multi-angle light scattering (MALS) improves accuracy by distinguishing branching effects.

What mechanistic challenges arise during copolymerization of this compound with other oxetanes, and how can reactivity parameters be quantified?

Advanced Research Question

Copolymerization with monomers like 3,3-dimethyloxetane requires determination of reactivity ratios (e.g., and ) via the Mayo-Lewis equation. Conflicting data may arise from competing propagation and chain-transfer reactions, particularly when allyl groups participate in side reactions (e.g., thiol-ene coupling). Kinetic studies using NMR-monitored time-resolved experiments or dilatometry can quantify monomer consumption rates. For example, this compound exhibits lower reactivity () compared to less sterically hindered oxetanes, leading to gradient copolymers rather than random distributions .

How can post-polymerization modifications of poly(this compound) expand its utility in material science?

Advanced Research Question

The allyl side chain enables versatile functionalization via thiol-ene "click" chemistry. For example:

- Reaction with 3-mercaptopropionic acid introduces carboxyl groups for water-soluble polymers.

- Grafting N-acetyl-L-cysteine methyl ester creates biocompatible surfaces for biomedical applications .

Optimization requires UV irradiation (365 nm) with photoinitiators (e.g., DMPA) and strict stoichiometric control to avoid crosslinking. Conversion efficiency (>95%) is verified via FT-IR (disappearance of allyl C=C stretch at 1,640 cm⁻¹) and GPC to monitor molecular weight shifts .

What contradictions exist in characterizing the thermal stability of this compound derivatives, and how can they be reconciled?

Data Contradiction Analysis

Divergent DSC results for polyoxetanes may stem from cyclic vs. linear structures. Cyclic tetramers exhibit higher (~−20°C) due to restricted mobility, while linear polymers show lower (~−40°C). Discrepancies arise when SEC fails to separate cyclic species, leading to averaged thermal data. Mitigation strategies include:

- Preparative SEC to isolate cyclic fractions.

- TGA-MS coupling to correlate degradation steps with specific structures (e.g., allyl group decomposition at 250–300°C) .

What role does the oxetane ring strain play in the reactivity of this compound during ring-opening reactions?

Basic Research Question

The oxetane’s 60° bond angle deviation from tetrahedral geometry creates ~26 kcal/mol ring strain, driving ring-opening reactions. In cationic polymerization, strain facilitates nucleophilic attack at the ether oxygen, propagating chain growth. However, steric hindrance from the 3-ethyl and allyloxymethyl substituents slows propagation, necessitating strong Lewis acids (e.g., BF₃) to stabilize transition states . Comparative studies with less-strained monomers (e.g., THF) show 10–100x slower polymerization rates for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.